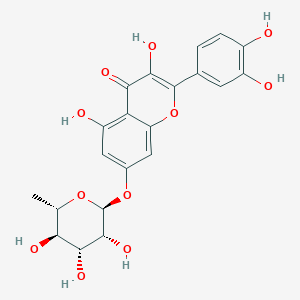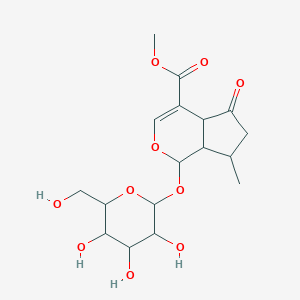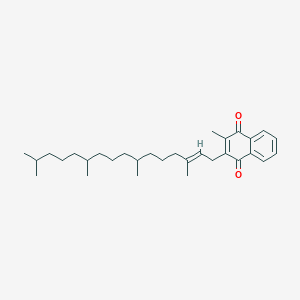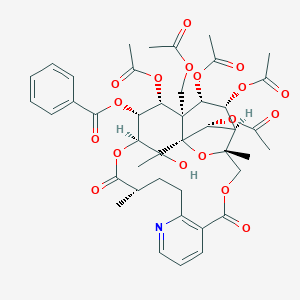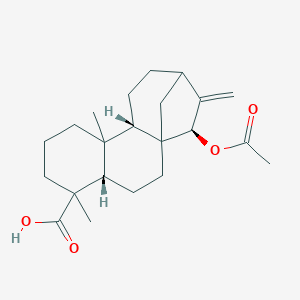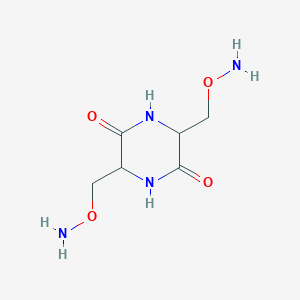
Cycloserine diketopiperazine
Descripción general
Descripción
Cycloserine Diketopiperazine is a chemical compound with the molecular formula C6H12N4O4 . It’s an analog of the amino acid D-alanine and works by interfering with bacterial cell wall synthesis .
Synthesis Analysis
Cycloserine Diketopiperazine can be biosynthesized in nature by two different enzyme families, either by nonribosomal peptide synthetases or by cyclodipeptide synthases . A chemoenzymatic method has been proposed for the synthesis of Cycloserine Diketopiperazine, which can synthesize the compound in a general-purpose manner with high efficiency under mild conditions .
Molecular Structure Analysis
The molecular structure of Cycloserine Diketopiperazine is complex and does not contain chromophores. It has usually been derivatized prior to its HPLC column separation .
Chemical Reactions Analysis
Cycloserine Diketopiperazine is a part of the 2,5-Diketopiperazines family. These compounds are the smallest cyclic peptides comprising two amino acids connected via two peptide bonds . They can undergo a variety of chemical reactions, leading to the formation of intriguing secondary metabolites .
Physical And Chemical Properties Analysis
The partition coefficient value (Kp) determined for the Cycloserine Diketopiperazine was log Kp = -2.89 ± 0.06 . The pH-solution stability profile shows that Cycloserine Diketopiperazine has maximum stability under alkaline conditions .
Aplicaciones Científicas De Investigación
Cycloserine Diketopiperazine: A Comprehensive Analysis of Unique Scientific Research Applications
Antibiotic Activity: Cycloserine diketopiperazine exhibits broad-spectrum antibiotic activity. It interferes with bacterial cell wall synthesis by competitively inhibiting enzymes like L-alanine racemase and D-alanine:D-alanine ligase, impairing peptidoglycan formation necessary for bacterial cell walls .
Glycinergic Activity in CNS: As a partial agonist at the glycine binding site of the NMDA receptor in the central nervous system, cycloserine diketopiperazine may ameliorate neuropathic pain by binding to the central NMDA receptor .
3. Transdermal and Enteric Drug Delivery Systems Research has explored the use of cycloserine diketopiperazine in the fabrication of nanocrystal forms for transdermal and enteric drug delivery systems, enhancing its delivery and efficacy .
4. Enzymatic Resistance and Self-Assembly into Gels Due to its resistance against enzymatic hydrolysis and propensity towards self-assembly into gels, cycloserine diketopiperazine is being studied for its potential in creating stable gel-based drug delivery systems .
Structural Basis for Protein Engineering: The elucidation of crystal structures of enzymes that modify cycloserine diketopiperazine provides insights into reaction mechanisms and opportunities for generating new enzymes through protein engineering .
Marine-Derived Bioactive Compounds: Marine organisms are a rich source of cycloserine diketopiperazine derivatives, which have been found to possess significant biological activities, making them a focus for drug discovery .
Anti-Inflammatory Properties: Indole diketopiperazines, including cycloserine diketopiperazine, have shown notable anti-inflammatory properties, which are being investigated for therapeutic applications .
Combinatorial Engineering in Microbial Production: The biological activities of novel cyclodipeptides, including cycloserine diketopiperazine, are being characterized through combinatorial engineering experiments to enhance microbial production of these compounds .
Mecanismo De Acción
Target of Action
Cycloserine diketopiperazine primarily targets two crucial enzymes involved in bacterial cell wall synthesis: L-alanine racemase and D-alanine:D-alanine ligase . These enzymes play a critical role in the formation of peptidoglycans, which are essential components of the bacterial cell wall .
Mode of Action
Cycloserine diketopiperazine acts as a competitive inhibitor of L-alanine racemase and D-alanine:D-alanine ligase . By inhibiting these enzymes, it interferes with an early step in bacterial cell wall synthesis in the cytoplasm . This interference impairs the formation of peptidoglycans, which are necessary for bacterial cell wall synthesis .
Biochemical Pathways
The inhibition of L-alanine racemase and D-alanine:D-alanine ligase disrupts the cytosolic stages of peptidoglycan synthesis . This disruption affects the integrity of the bacterial cell wall, leading to downstream effects such as bacterial cell death .
Pharmacokinetics
Cycloserine, a related compound, is known to have a bioavailability of approximately 70% to 90% . It is metabolized in the liver and excreted by the kidneys . The elimination half-life is about 10 hours in individuals with normal kidney function .
Result of Action
The primary result of cycloserine diketopiperazine’s action is the weakening of the bacterial cell wall, leading to the death of the bacteria . Additionally, D-cycloserine is an excitatory amino acid and partial agonist at the glycine binding site of the NMDA receptor in the central nervous system (CNS); binding to the central NMDA receptor may result in amelioration of neuropathic pain .
Action Environment
The action of cycloserine diketopiperazine can be influenced by various environmental factors. For example, the production of diketopiperazines, a class of compounds to which cycloserine diketopiperazine belongs, has been found to be stable in a wide temperature range and maintains a higher yield in neutral and weakly alkaline environments . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,6-bis(aminooxymethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBJUCSMJGKICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923387 | |
| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(aminooxymethyl)piperazine-2,5-dione | |
CAS RN |
1204-99-5 | |
| Record name | Cycloserine diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC119130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




